molecular formula C15H15ClN2O2 B1319951 N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide CAS No. 953892-35-8

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide

Cat. No. B1319951
CAS RN: 953892-35-8
M. Wt: 290.74 g/mol
InChI Key: GDCYLIXSGZVXRC-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide, also known as NAPM or NAPMA, is an organic compound used in a variety of scientific applications. It is a white, odorless compound with a molecular weight of 267.7 g/mol. NAPM is most commonly used as a reagent in organic synthesis, as a catalyst in biochemical and physiological studies, and as a reactant in lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide and its derivatives are often synthesized and characterized for various applications. For example, Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, which is a related compound, demonstrating the chemical synthesis pathway and potential modifications of similar compounds (Teng Da-wei, 2011).

Antimicrobial Properties

  • Some derivatives of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide have been studied for their antimicrobial properties. Fuloria et al. (2009) synthesized and evaluated novel imines and thiazolidinones derived from this compound, demonstrating their antibacterial and antifungal activities (Fuloria et al., 2009).

Role in Chemoselective Acetylation

  • The compound is also used in chemoselective acetylation processes. Magadum and Yadav (2018) used a related compound, N-(2-Hydroxyphenyl)acetamide, in the chemoselective monoacetylation of 2-aminophenol, showing its role in synthesizing intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Crystallographic and Molecular Docking Analysis

  • The structural and molecular properties of these compounds have also been a focus of research. Sharma et al. (2018) performed a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity and crystal structure analysis (Sharma et al., 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).

Green Synthesis Applications

  • Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlighting the environmentally friendly synthesis methods (Zhang Qun-feng, 2008).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, assessing their antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCYLIXSGZVXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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